molecular formula C10H10N4O2 B13999922 methyl 4-(2H-triazol-4-ylamino)benzoate CAS No. 76109-78-9

methyl 4-(2H-triazol-4-ylamino)benzoate

Cat. No.: B13999922
CAS No.: 76109-78-9
M. Wt: 218.21 g/mol
InChI Key: BSSSIWCHRKWLEC-UHFFFAOYSA-N
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Description

Methyl 4-(2H-triazol-4-ylamino)benzoate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2H-triazol-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with triazole derivatives under specific conditions. One common method includes the use of methylating agents to introduce the methyl ester group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2H-triazol-4-ylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring and benzoate moiety can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2H-triazol-4-ylamino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and antifungal agent due to the bioactivity of the triazole ring.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

    Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of methyl 4-(2H-triazol-4-ylamino)benzoate involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction disrupts essential biochemical pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1H-triazol-1-ylamino)benzoate
  • Methyl 4-(3H-triazol-3-ylamino)benzoate
  • Ethyl 4-(2H-triazol-4-ylamino)benzoate

Uniqueness

Methyl 4-(2H-triazol-4-ylamino)benzoate is unique due to the specific positioning of the triazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable candidate for targeted applications in medicinal and industrial chemistry.

Properties

CAS No.

76109-78-9

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 4-(2H-triazol-4-ylamino)benzoate

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)7-2-4-8(5-3-7)12-9-6-11-14-13-9/h2-6H,1H3,(H2,11,12,13,14)

InChI Key

BSSSIWCHRKWLEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NNN=C2

Origin of Product

United States

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